Tert-butyl 2-(4-nitrophenoxy)acetate CAS 29704-38-9 properties
Tert-butyl 2-(4-nitrophenoxy)acetate CAS 29704-38-9 properties
This guide provides an in-depth technical analysis of Tert-butyl 2-(4-nitrophenoxy)acetate , a critical intermediate in medicinal chemistry.[1]
CRITICAL IDENTIFICATION NOTE: CAS & NOMENCLATURE DISCREPANCY
User Alert: The topic request combines a specific chemical name with a conflicting CAS number.
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Chemical Name Provided: Tert-butyl 2-(4-nitrophenoxy )acetate (Ether linkage).[1]
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CAS Number Provided: 29704-38-9 (Corresponds to Tert-butyl 2-(4-nitrophenyl )acetate, a C-C linked analog).[1]
To ensure scientific integrity, this guide primarily focuses on the Phenoxy derivative (CAS 20768-14-3) as implied by the specific nomenclature, which is a widely used linker in drug development. However, a comparison table is provided below to disambiguate the two compounds.
Synthesis, Physicochemical Properties, and Applications in Drug Discovery[1]
Executive Summary
Tert-butyl 2-(4-nitrophenoxy)acetate is a versatile synthetic building block used primarily as a "masked" hydrophilic linker in the development of pharmaceutical agents (e.g., PPAR agonists, urease inhibitors).[1] Its structural value lies in the orthogonality of its functional groups: the tert-butyl ester serves as an acid-labile protecting group for the carboxylic acid, while the nitro group acts as a latent amine (aniline) precursor, allowing for divergent synthetic pathways.
Chemical Identity & Physicochemical Profile
The following table differentiates the target compound from its structural analog to resolve the CAS ambiguity.
| Feature | Target Compound (Phenoxy) | Analog (Phenyl) |
| Chemical Name | Tert-butyl 2-(4-nitrophenoxy)acetate | Tert-butyl 2-(4-nitrophenyl)acetate |
| Structure | Ph-O-CH₂-COO-tBu | Ph-CH₂-COO-tBu |
| Linkage | Ether (C-O-C) | Carbon-Carbon (C-C) |
| CAS Number | 20768-14-3 | 29704-38-9 |
| Molecular Formula | C₁₂H₁₅NO₅ | C₁₂H₁₅NO₄ |
| Molecular Weight | 253.25 g/mol | 237.25 g/mol |
| Appearance | White to pale yellow crystalline solid | White solid |
| Melting Point | 75–76 °C (Recrystallized from n-hexane) | 128–132 °C |
| Solubility | Soluble in EtOAc, DCM, Acetone; Insoluble in H₂O | Soluble in organic solvents |
Synthetic Pathways & Optimization
The industrial and laboratory-scale synthesis of Tert-butyl 2-(4-nitrophenoxy)acetate follows a standard Williamson Ether Synthesis .[1] This pathway is preferred due to its high yield (>80%) and operational simplicity.[1]
Reaction Mechanism
The reaction involves the nucleophilic attack of the 4-nitrophenoxide anion (generated in situ) on the
Optimized Experimental Protocol
Objective: Synthesis of Tert-butyl 2-(4-nitrophenoxy)acetate (10 mmol scale).
Reagents:
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4-Nitrophenol (1.39 g, 10 mmol)
-
Tert-butyl bromoacetate (1.6 mL, 11 mmol)
-
Potassium Carbonate (
), anhydrous (2.76 g, 20 mmol) -
Solvent: Acetone (dry, 50 mL) or DMF (for faster rates)
Step-by-Step Methodology:
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Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrophenol in acetone. Add anhydrous
in one portion. -
Addition: Stir the suspension at room temperature for 15 minutes to ensure formation of the phenoxide anion (color change to yellow/orange is observed).
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Alkylation: Add tert-butyl bromoacetate dropwise via syringe over 5 minutes.
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Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 60 °C) for 3–5 hours. Monitor reaction progress via TLC (Eluent: 20% Ethyl Acetate in Hexanes).
-
Work-up:
-
Cool the mixture to room temperature.
-
Filter off the inorganic solids (
, KBr) and wash the filter cake with acetone. -
Concentrate the filtrate under reduced pressure (rotary evaporator) to obtain a crude residue.[1]
-
-
Purification: Dissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry over
, filter, and concentrate. -
Crystallization: Recrystallize the solid from hot n-hexane to yield the pure product as white/pale-yellow crystals (Yield: ~80–85%).
Applications in Medicinal Chemistry
This compound serves as a strategic "branch point" intermediate.[1] Its utility is defined by two primary transformation pathways:
Pathway A: Carboxyl Deprotection (Acidic)
The tert-butyl ester is highly sensitive to acid (e.g., TFA or HCl in Dioxane) but stable to basic conditions. This allows for the hydrolysis of the ester to the free acid (2-(4-nitrophenoxy)acetic acid ) without affecting the nitro group. This free acid can then be coupled to amines to form amides.[1]
Pathway B: Nitro Reduction (Hydrogenation)
The nitro group can be selectively reduced to an aniline (Tert-butyl 2-(4-aminophenoxy)acetate ) using catalytic hydrogenation (
Analytical Characterization
To validate the synthesis of the Phenoxy derivative (CAS 20768-14-3), look for these characteristic signals:
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¹H NMR (400 MHz, CDCl₃):
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8.20 (d, J = 9.0 Hz, 2H, Ar-H ortho to
) - 6.95 (d, J = 9.0 Hz, 2H, Ar-H ortho to ether)
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4.60 (s, 2H,
) — Distinctive downfield shift due to oxygen. -
1.48 (s, 9H,
)
-
8.20 (d, J = 9.0 Hz, 2H, Ar-H ortho to
-
IR Spectrum:
Note: The Phenyl analog (CAS 29704-38-9) would show the methylene singlet further upfield (
Safety & Handling (GHS)
-
Signal Word: Warning
-
Hazard Statements:
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Storage: Store in a cool, dry place. The tert-butyl ester is stable at room temperature but should be kept away from strong acids to prevent premature deprotection.[1]
References
-
Ali, Q., et al. (2011). "Tert-Butyl 2-(4-nitrophenoxy)acetate."[1][2] Acta Crystallographica Section E: Structure Reports Online, 67(2), o532.
- Arfan, M., et al. (2010). "Synthesis and urease inhibitory activities of some new 2-(4-nitrophenoxy)acetic acid derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Sigma-Aldrich. (2024).[1] "Safety Data Sheet: Tert-butyl 2-(4-nitrophenyl)acetate (CAS 29704-38-9)."
-
SynQuest Labs. (2024).[1] "Product Specification: Tert-butyl 2-(4-nitrophenoxy)acetate (CAS 20768-14-3)."[1][2]
